molecular formula C9H9FO2 B057995 Ethyl 4-fluorobenzoate CAS No. 451-46-7

Ethyl 4-fluorobenzoate

Cat. No.: B057995
CAS No.: 451-46-7
M. Wt: 168.16 g/mol
InChI Key: UMPRJGKLMUDRHL-UHFFFAOYSA-N
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Description

Ethyl 4-fluorobenzoate is an organic compound with the molecular formula C9H9FO2. It is a clear, colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its role in nucleophilic labeling and its ability to undergo N-arylation reactions .

Mechanism of Action

Target of Action

Ethyl 4-fluorobenzoate is an organic chemical compound with the molecular formula C9H9FO2 . It is primarily used as an intermediate in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials It is known to cause n-arylation of 5-methoxyindole in the presence of 18-crown-6 .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to specific changes. For instance, it causes N-arylation of 5-methoxyindole in the presence of 18-crown-6 . This reaction is facilitated using microwave-assisted technology .

Biochemical Pathways

It is known that fluorinated organic compounds like this compound are more resistant to microbial degradation due to the unusual properties of the carbon-fluorine bond . The predominant pathway of 3-fluorobenzoate includes a 1,6-dioxygenation reaction to yield fluoromuconic acids .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, are mentioned .

Result of Action

It is known that the compound is used in the synthesis of other compounds, such as 4,4′-(1,4-piperazinediyl) bis benzoic acid ethyl ester .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, well-ventilated place . It is also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Ethyl 4-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the reaction of 4-fluorobenzoyl chloride with ethanol. This reaction also requires a catalyst, often a base such as pyridine, to facilitate the formation of the ester .

Chemical Reactions Analysis

Ethyl 4-fluorobenzoate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 4-fluorobenzoate can be compared with other similar compounds such as:

This compound is unique due to its specific ester group, which imparts different physical and chemical properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPRJGKLMUDRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060006
Record name Benzoic acid, 4-fluoro-, ethyl ester
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Molecular Weight

168.16 g/mol
Source PubChem
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CAS No.

451-46-7
Record name Ethyl 4-fluorobenzoate
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Record name Benzoic acid, 4-fluoro-, ethyl ester
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Record name Ethyl 4-fluorobenzoate
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Record name Benzoic acid, 4-fluoro-, ethyl ester
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Record name Benzoic acid, 4-fluoro-, ethyl ester
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Record name Ethyl 4-fluorobenzoate
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Record name Ethyl 4-fluorobenzoate
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Synthesis routes and methods I

Procedure details

A mixture containing 35 g of 4-fluorobenzoyl chloride in 50 ml of 100% ethanol is refluxed for 15 minutes. 35 g of the ethyl 4-fluorobenzoate obtained are mixed with 22 g of imidazole and 61 g of potassium carbonate in 35 ml of DMSO. The mixture is heated for 18 hours at 120°-130° C. and 500 ml of iced water are then added. A precipitate forms and the expected product crystallizes from iso ether.
Quantity
35 g
Type
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Reaction Step One
Quantity
50 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic applications of Ethyl 4-fluorobenzoate highlighted in the provided research?

A1: this compound serves as a versatile starting material in various organic syntheses. The provided research highlights its use in the following reactions:

  • Nucleophilic Substitution: this compound readily undergoes nucleophilic substitution at the ester group. This is exemplified by its reaction with hydrazine to yield 4-fluorobenzohydrazide, which is further used in the synthesis of triazolo[3,4-b][1,3,4]thiadiazole compounds with potential anti-tuberculosis activity. []
  • Claisen Condensation: this compound can undergo Claisen condensation with ethyl acetoacetate to yield 4-fluorobenzoylacetic acid ethyl ester. This intermediate is crucial in synthesizing Blonanserin, an atypical antipsychotic drug. []

Q2: How does the structure of this compound relate to the biological activity of its derivatives?

A2: While this compound itself is not the biologically active compound in the presented research, its structure serves as a scaffold for generating various derivatives.

  • C-6 Substituted Pyrimidines: In one study, researchers synthesized C-6 alkyl and alkenyl side chain pyrimidine derivatives starting from simpler pyrimidine molecules. [] The introduction of fluorophenylalkyl and fluorophenylalkenyl side chains at the C-6 position of the pyrimidine nucleus was achieved through reactions with this compound. These modifications significantly influenced the compounds' cytostatic activities against various tumor cell lines, suggesting the importance of the fluorine atom and the alkyl/alkenyl side chain for target interaction and biological activity. []

Q3: Are there any reported crystallographic studies involving this compound derivatives?

A3: Yes, one of the papers describes the crystal structure of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)this compound. [] The study revealed that the dihedral angle between the benzene and imidazole rings in the molecule is 32.77 (12)°. Furthermore, the crystal structure analysis showed that molecules of this derivative are linked into a three-dimensional network by C—H⋯O hydrogen bonds. [] This information provides insights into the spatial arrangement and intermolecular interactions of this specific derivative, which could be relevant for understanding its physicochemical properties and potential biological activity.

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